molecular formula C17H16O4S B1612116 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate CAS No. 26278-25-1

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B1612116
CAS No.: 26278-25-1
M. Wt: 316.4 g/mol
InChI Key: OEJOFPWUQPRTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate is a chemical compound belonging to the class of benzofuran derivatives. It has a molecular formula of C17H16O4S and a molecular weight of 316.37 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 1-benzofuran-3-yl ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of benzofuran derivatives with different functional groups.

    Oxidation: Formation of benzofuran-2,3-dione derivatives.

    Reduction: Formation of benzofuran-3-yl ethanol.

Scientific Research Applications

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate is unique due to its combination of the benzofuran ring and the sulfonate group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

2-(1-benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4S/c1-13-6-8-15(9-7-13)22(18,19)21-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJOFPWUQPRTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597891
Record name 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26278-25-1
Record name 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.